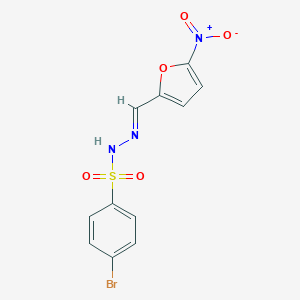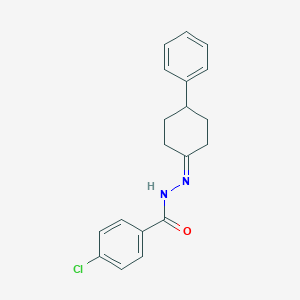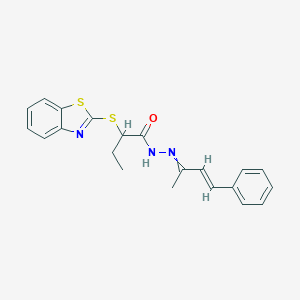![molecular formula C24H22BrN3O3 B449411 4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE](/img/structure/B449411.png)
4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE is a complex organic compound with the molecular formula C24H22BrN3O3 and a molecular weight of 480.35378 g/mol This compound is characterized by its unique structure, which includes a benzyloxy group, a benzylidene hydrazino moiety, and a bromophenyl group
Métodos De Preparación
The synthesis of 4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 2-(benzyloxy)benzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate. This intermediate is then reacted with N-(3-bromophenyl)-4-oxobutanamide under specific reaction conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl group, where the bromine atom can be replaced by other substituents using appropriate reagents and conditions
Aplicaciones Científicas De Investigación
4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE can be compared with other similar compounds, such as:
2-{2-[4-(benzyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide: This compound has a similar structure but differs in the position of the benzyloxy group and the presence of an oxoacetamide moiety.
2-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(4-ethoxyphenyl)-2-oxoacetamide: This compound features an ethoxyphenyl group instead of a bromophenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C24H22BrN3O3 |
|---|---|
Peso molecular |
480.4g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-N'-[(2-phenylmethoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C24H22BrN3O3/c25-20-10-6-11-21(15-20)27-23(29)13-14-24(30)28-26-16-19-9-4-5-12-22(19)31-17-18-7-2-1-3-8-18/h1-12,15-16H,13-14,17H2,(H,27,29)(H,28,30) |
Clave InChI |
RXELCXBWTXGIPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)CCC(=O)NC3=CC(=CC=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)CCC(=O)NC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N',N'-BIS[(E)-1-(2-FURYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE](/img/structure/B449329.png)
![2,4-dichloro-N-[3-(N-undecanoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B449331.png)
![2,2-dichloro-N-(3-{[(dichloroacetyl)amino]methyl}-3,5,5-trimethylcyclohexyl)acetamide](/img/structure/B449332.png)
![2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B449335.png)
![3,4-dichloro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide](/img/structure/B449339.png)
![propyl 2-[(2,2,3,3,4,4,5,5-octafluoro-6-oxo-6-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}hexanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B449341.png)
![N'~2~,N'~5~-bis[(5-methyl-2-thienyl)methylene]-2,5-furandicarbohydrazide](/img/structure/B449344.png)


![2,4-dichloro-N'-[1-(5-ethyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B449348.png)
![N'-[1-(4-cyclohexylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B449349.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-cyclohexylurea](/img/structure/B449353.png)
![N'-[1-(4-cyclohexylphenyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B449355.png)

